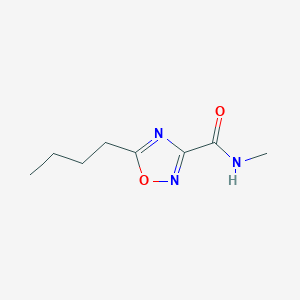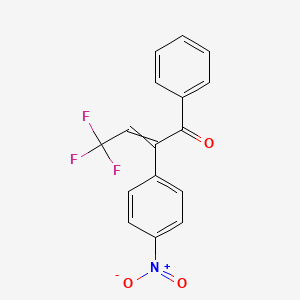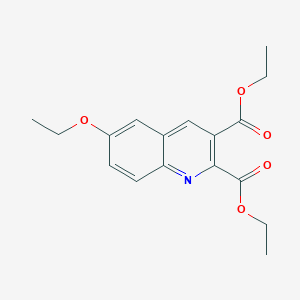
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 2-position, a pentyl chain at the 5-position, and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and a suitable pentyl-substituted aldehyde.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated indole derivative under palladium catalysis . This method provides a versatile and efficient route to synthesize various substituted indoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or Suzuki-Miyaura coupling reactions. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired production scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the pentyl substitution, which may affect its biological activity and chemical reactivity.
5-Pentyl-1H-indole-3-carbaldehyde: Lacks the methoxyphenyl group, which may influence its interaction with molecular targets.
2-(4-Methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde: Has a methyl group instead of a pentyl group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Eigenschaften
CAS-Nummer |
920514-83-6 |
|---|---|
Molekularformel |
C21H23NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C21H23NO2/c1-3-4-5-6-15-7-12-20-18(13-15)19(14-23)21(22-20)16-8-10-17(24-2)11-9-16/h7-14,22H,3-6H2,1-2H3 |
InChI-Schlüssel |
JAOYMFGPWXDEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12626543.png)

![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)


![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)



![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
